(S)-2-Acetamido-4-phenylbutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
CNQZAOFOKXXEOB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of S 2 Acetamido 4 Phenylbutanoic Acid
Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amide Bond Formation)
The carboxylic acid group is one of the most reactive sites in the molecule, readily undergoing transformations such as esterification and amide bond formation. These reactions are fundamental for creating derivatives with altered solubility, polarity, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality or to create prodrugs. Standard methods like Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, are effective. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com More advanced methods utilize coupling reagents to facilitate the reaction under milder conditions. For instance, Mukaiyama's reagents have been successfully employed for the esterification of the closely related N-acetyl-L-phenylalanine. nih.govresearchgate.net This approach often benefits from microwave irradiation, which can significantly shorten reaction times and improve yields. nih.govresearchgate.net
Amide Bond Formation: Coupling the carboxylic acid with an amine to form an amide bond is a cornerstone of peptide synthesis and the creation of numerous bioactive molecules. researchgate.net This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov A wide array of coupling reagents has been developed for this purpose, enabling efficient amide bond formation with minimal side reactions. researchgate.netgrafiati.com The choice of reagent and reaction conditions is critical, especially when working with sterically hindered amines, to ensure high yields and avoid side reactions like the formation of homobislactone byproducts. nih.gov
| Transformation | Reagents and Conditions | Product | Key Considerations |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl (S)-2-acetamido-4-phenylbutanoate | Equilibrium reaction; requires excess alcohol or removal of water. masterorganicchemistry.com |
| Mukaiyama Esterification | Alcohol, Mukaiyama's Reagent (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide), Base (e.g., 1-methylimidazole), Microwave Irradiation | Alkyl (S)-2-acetamido-4-phenylbutanoate | Effective and 'greener' method; reaction is greatly enhanced by specific bases and solvents. nih.govresearchgate.net |
| Amide Bond Formation | Amine (R-NH₂), Coupling Reagent (e.g., EDC, PyBOP), Base (e.g., DIPEA) | (S)-N¹-substituted-2-acetamido-4-phenylbutanamide | Requires activation of the carboxylic acid; choice of coupling agent is crucial to avoid racemization and side products. researchgate.netnih.gov |
Modifications of the Acetamido Group
The acetamido group (-NHCOCH₃) plays a significant role in the molecule's properties. It can be hydrolyzed to reveal the primary amine, or the acetyl group itself can be exchanged for other acyl moieties, allowing for extensive structural diversification.
Deacetylation: The most fundamental modification of the acetamido group is its removal via hydrolysis to yield the parent amino acid, (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine). This is typically achieved under acidic or basic conditions, which cleave the amide bond. The resulting free amine is a valuable intermediate for the synthesis of peptides or for the introduction of different N-acyl groups.
N-Acylation: The primary amine of L-homophenylalanine (obtained after deacetylation) can be readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to introduce a wide range of functionalities. researchgate.net This process allows for the synthesis of a library of N-acyl derivatives with tailored properties. For example, enzymatic methods using aminoacylases can catalyze the selective N-acylation of amino acids with fatty acids in aqueous media, offering a green alternative to traditional chemical methods. nih.gov The N-acetylation of L-phenylalanine with acetic anhydride (B1165640) is a well-studied reaction that can be monitored in real-time using NMR spectroscopy to track the conversion of the reactant to the N-acetylated product. magritek.commagritek.com
| Transformation | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|
| Deacetylation (Hydrolysis) | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), Heat | (S)-2-Amino-4-phenylbutanoic acid (L-Homophenylalanine) | To expose the primary amine for further functionalization. |
| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O), Base | (S)-2-(N-acyl)amino-4-phenylbutanoic acid | To introduce diverse functional groups, altering lipophilicity and biological interactions. researchgate.net |
| Enzymatic N-Acylation | Fatty Acid, Aminoacylase | (S)-2-(N-fatty acyl)amino-4-phenylbutanoic acid | Provides a selective and environmentally friendly route to N-acylated amino acids. nih.gov |
Stereochemical Stability and Integrity during Transformations
Maintaining the (S)-stereochemistry at the α-carbon is paramount during chemical transformations, as the biological activity of chiral molecules is often dependent on a single enantiomer. However, the α-proton of N-acetyl amino acids is susceptible to abstraction under certain conditions, leading to racemization.
Racemization can occur via the formation of an oxazolidinone (azlactone) intermediate, particularly when the carboxylic acid is activated, such as during amide coupling or in the presence of reagents like acetic anhydride at elevated temperatures. mdpi.com This process involves the cyclization of the N-acetyl group onto the activated carboxylate, followed by tautomerization that removes the stereochemical information at the α-carbon. Subsequent ring-opening yields a racemic mixture of the N-acetyl amino acid. mdpi.com
Several methods have been developed to intentionally racemize N-acetyl-D-amino acids (which are often undesired byproducts of enzymatic resolutions) back to the racemic mixture for recycling. These processes typically involve heating the compound as a melt with a small amount of acetic anhydride. google.comgoogle.com Understanding these mechanisms is crucial for designing synthetic routes that preserve the stereochemical integrity of (S)-2-Acetamido-4-phenylbutanoic acid. The use of specific coupling reagents designed to suppress racemization is common practice in modern peptide synthesis.
Functionalization of the Phenyl Ring System
The phenyl ring provides a scaffold for introducing additional functional groups through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The alkyl side chain attached to the benzene (B151609) ring is an activating group and an ortho, para-director. dalalinstitute.com This means that incoming electrophiles will preferentially add to the positions ortho (C-2' and C-6') and para (C-4') to the butanoic acid chain.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the para position due to sterics. The nitro group can subsequently be reduced to an amine (-NH₂), which serves as a handle for further derivatization.
Halogenation: Introducing halogens like bromine or chlorine can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). lumenlearning.com
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the ring, although they can sometimes be complicated by the presence of other functional groups in the molecule. masterorganicchemistry.com
These substitutions can dramatically alter the electronic and steric properties of the molecule, which is a key strategy in drug design to enhance binding affinity to biological targets.
| SEAr Reaction | Typical Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | (S)-2-Acetamido-4-(4-nitrophenyl)butanoic acid |
| Bromination | Br₂, FeBr₃ | "Br⁺" | (S)-2-Acetamido-4-(4-bromophenyl)butanoic acid and ortho isomer |
| Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | (S)-2-Acetamido-4-(4-acylphenyl)butanoic acid |
Synthesis of Advanced Derivatives for Research Purposes
The chemical tractability of this compound allows for the synthesis of sophisticated molecular probes and derivatives for specialized research applications, such as metabolic studies and medical imaging.
Radiolabeling: The introduction of radioactive isotopes, such as Carbon-14 (¹⁴C) or Tritium (³H), is essential for creating tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a compound or its derivatives. moravek.comwuxiapptec.com Synthesis of a radiolabeled version of this compound would typically involve a multi-step process starting from a simple radiolabeled precursor, like [¹⁴C]barium carbonate. wuxiapptec.com The label could be strategically placed in the acetyl group, the backbone, or the phenyl ring, depending on the metabolic pathway being investigated. For example, radioiodination of the phenyl ring can be achieved to create tracers for imaging. nih.gov
Fluorination: The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.net Fluorinated derivatives of amino acids are of great interest as potential therapeutic agents and as probes for positron emission tomography (PET) imaging when the ¹⁸F isotope is used. nih.gov Fluorine can be introduced onto the phenyl ring via electrophilic fluorination or through multi-step sequences involving a Sandmeyer-type reaction on an amino-substituted precursor. nih.gov The synthesis of these advanced derivatives requires specialized chemical techniques but provides invaluable tools for biomedical research. mdpi.com
Role of S 2 Acetamido 4 Phenylbutanoic Acid As a Chiral Synthon and Building Block
Applications in Complex Organic Molecule Synthesis
The inherent chirality and functional handles of (S)-2-Acetamido-4-phenylbutanoic acid make it a sought-after starting material for the synthesis of a diverse array of complex organic molecules. Its structural framework is particularly amenable for incorporation into peptides, heterocyclic systems, and analogs of natural products.
The structural similarity of this compound to natural amino acids allows for its use as a non-canonical amino acid in the synthesis of peptides and peptidomimetics. Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability, while retaining their biological activity. The incorporation of this building block can introduce conformational constraints and novel side-chain functionalities, leading to peptidomimetics with enhanced therapeutic properties.
The design process for these molecules often begins by identifying the key amino acid residues responsible for the biological effect of a parent peptide. By replacing a natural amino acid with this compound, chemists can modulate the resulting molecule's structure and function. This strategic substitution can lead to compounds with improved receptor selectivity and potency. The development of solid-phase synthesis techniques has further facilitated the creation of diverse peptidomimetic libraries for drug discovery.
Table 1: Strategies in Peptidomimetic Design
| Strategy | Description | Potential Outcome |
|---|---|---|
| Backbone Modification | Altering the peptide backbone, for instance by incorporating non-natural amino acids like this compound. | Increased stability against proteolysis, altered conformation. |
| Side Chain Modification | Introducing novel functional groups via the side chains of incorporated building blocks. | Enhanced binding affinity and selectivity for biological targets. |
| Cyclization | Forming cyclic structures to reduce conformational flexibility. | Improved metabolic stability and receptor binding. |
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound can serve as a chiral intermediate for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. The carboxylic acid and amide functionalities provide reactive sites for cyclization reactions, enabling the construction of rings with defined stereochemistry.
For example, the carboxylic acid can be activated and reacted with the amide nitrogen or an external nucleophile to form lactams, a common motif in bioactive molecules. The development of new synthetic methods, including multicomponent reactions, allows for the efficient assembly of complex heterocyclic frameworks from versatile synthons like this compound.
Natural products are a rich source of inspiration for drug discovery due to their structural diversity and biological activity. However, their total synthesis can be complex and low-yielding. The synthesis of natural product analogs, where a part of the natural structure is replaced by a different building block, is a powerful strategy to create novel compounds with potentially improved properties.
This compound can be incorporated into synthetic routes to generate analogs of natural products that contain an amino acid or a similar structural unit. This approach, often referred to as diverted total synthesis, allows for the creation of a library of related compounds by introducing the chiral building block at a key stage in the synthesis. These analogs can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.
Utilization in Chiral Ligand and Catalyst Design
The development of asymmetric catalysis is crucial for the enantioselective synthesis of chiral molecules. Chiral ligands, which coordinate to a metal center, are fundamental to the performance of many asymmetric catalysts. This compound, with its defined stereocenter and functional groups, is an attractive scaffold for the design of new chiral ligands.
The carboxylic acid and amide groups can be chemically modified to introduce coordinating atoms, such as phosphorus or nitrogen, capable of binding to transition metals. The chiral backbone of the molecule helps to create a stereochemically defined environment around the metal center, which in turn directs the stereochemical outcome of the catalyzed reaction. The modular nature of such ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity. The ultimate goal is to develop highly efficient catalysts for a broad range of asymmetric transformations.
Table 2: Key Concepts in Chiral Catalyst Development
| Concept | Description |
|---|---|
| Chiral Ligand | An enantiomerically pure organic molecule that coordinates to a metal, creating a chiral environment. |
| Asymmetric Catalysis | A process that favors the formation of one enantiomer of a product over the other, using a chiral catalyst. |
| Enantioselectivity | The degree to which one enantiomer is preferentially produced in a chemical reaction. |
| Organocatalysis | The use of small organic molecules, which can be derived from chiral building blocks, as catalysts. |
Contribution to New Synthetic Methodologies
The quest for novel and efficient ways to construct complex molecules is a driving force in organic chemistry. The unique reactivity and structural features of building blocks like this compound can inspire the development of new synthetic methodologies. For instance, its use in enzymatic reactions has been explored for the asymmetric synthesis of related chiral compounds.
Research into the application of such chiral synthons can lead to the discovery of novel reaction pathways and the optimization of existing ones. This includes the development of new catalytic systems and the exploration of diversity-oriented synthesis, where a single starting material is converted into a wide array of structurally diverse products. The insights gained from studying the reactivity of this compound contribute to the broader toolkit of synthetic organic chemistry, enabling the more efficient and selective synthesis of valuable compounds.
Advanced Analytical and Spectroscopic Research Methodologies
Advanced Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, Capillary Electrophoresis)
The determination of enantiomeric purity is crucial in the study of chiral molecules like (S)-2-Acetamido-4-phenylbutanoic acid. Advanced chromatographic techniques are the cornerstone of this process, offering high-resolution separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating enantiomers and quantifying the enantiomeric excess (ee) of a sample. unife.it The technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of a racemic mixture can interact differently. bgb-analytik.com This differential interaction results in varying retention times, allowing for their separation and quantification. bgb-analytik.comnih.gov
The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. bgb-analytik.com The stability of these complexes differs for each enantiomer, leading to one being retained longer on the column than the other. bgb-analytik.com Common types of CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, cyclodextrins, and Pirkle-type phases. bgb-analytik.comjiangnan.edu.cn For carboxylic acids like this compound, polysaccharide-based CSPs are often effective. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution. nih.gov
Alternatively, diastereomers can be formed by reacting the chiral molecule with a chiral derivatizing agent, and then separated using normal HPLC on a silica gel column. mdpi.com
Key Parameters in Chiral HPLC:
| Parameter | Description | Significance for this compound |
|---|---|---|
| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. An Rs value > 1.5 indicates baseline separation. | Ensures accurate quantification of the (S)-enantiomer and detection of trace amounts of the (R)-enantiomer. |
| Selectivity (α) | The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation is occurring. | A higher α value signifies a greater difference in interaction with the CSP, making the separation easier. |
| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer, calculated as %ee = ([(S)] - [(R)]) / ([(S)] + [(R)]) x 100. | Directly quantifies the stereochemical purity of a batch of this compound. |
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful and versatile technique for chiral separations, valued for its high efficiency, rapid analysis times, and minimal sample consumption. nih.govnih.gov In CE, separation occurs in a narrow capillary filled with a background electrolyte. When a high voltage is applied, components migrate at different velocities based on their charge-to-size ratio.
For enantiomeric separation, a chiral selector is added to the background electrolyte. nih.gov These selectors, which can include cyclodextrins, crown ethers, proteins, or polysaccharides, form transient diastereomeric complexes with the enantiomers. nih.govtaylorfrancis.com These complexes have different electrophoretic mobilities, enabling their separation. nih.gov The choice of chiral selector and optimization of parameters like pH, selector concentration, and applied voltage are critical for achieving resolution. taylorfrancis.com CE is particularly advantageous for analyzing carboxylic acids and amines. nih.gov
Spectroscopic Research for Deeper Structural and Stereochemical Insight (e.g., Advanced NMR, Circular Dichroism/Optical Rotatory Dispersion, High-Resolution Mass Spectrometry)
Spectroscopic methods provide invaluable information about the molecular structure, conformation, and absolute stereochemistry of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for structural elucidation. While standard ¹H and ¹³C NMR spectra confirm the basic connectivity of this compound, they cannot distinguish between enantiomers. To achieve chiral discrimination, either chiral derivatizing agents or chiral solvating agents are used. These agents interact with the enantiomers to form diastereomeric species that are distinguishable by NMR, often exhibiting different chemical shifts. thieme-connect.de Advanced solid-state NMR techniques can also be essential for characterizing the compound in its solid form. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
CD and ORD are chiroptical techniques that are highly sensitive to the stereochemistry of a molecule. fiveable.me
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum, which plots this difference as a function of wavelength, provides a unique fingerprint for a specific enantiomer. The sign and magnitude of the CD signal are directly related to the molecule's three-dimensional structure. fiveable.me
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. libretexts.org The resulting curve can be complex, often showing peaks and troughs known as the Cotton effect, which is characteristic of the molecule's absolute configuration. libretexts.orgslideshare.net
These non-destructive techniques are crucial for confirming the absolute stereochemistry of this compound and for studying its conformational properties in solution. fiveable.me
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its research intermediates with a high degree of confidence. mdpi.com While standard mass spectrometry does not differentiate between enantiomers, it can be coupled with chiral separation techniques (e.g., LC-MS). unife.it In research, HRMS is used to identify and characterize the parent compound, its metabolites, and any synthesis-related impurities by analyzing their fragmentation patterns and precise masses. docbrown.info
Typical Spectroscopic Data for Phenylbutanoic Acid Derivatives:
| Technique | Type of Information Provided | Relevance to this compound |
|---|---|---|
| ¹H & ¹³C NMR | Connectivity and chemical environment of atoms. | Confirms the carbon-hydrogen framework and presence of functional groups. |
| NMR with Chiral Auxiliaries | Enantiomeric purity and absolute configuration. | Allows for the differentiation and quantification of the (S) and (R) enantiomers in a sample. thieme-connect.de |
| Circular Dichroism (CD) | Stereochemical information (secondary structure, absolute configuration). | Provides a characteristic spectral fingerprint confirming the (S)-configuration. libretexts.org |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation. | Confirms chirality and absolute configuration through the Cotton effect. libretexts.org |
| HRMS | Exact mass and elemental formula. | Unambiguously confirms the molecular formula and helps identify unknown intermediates or degradation products. mdpi.com |
X-ray Crystallography Studies of this compound and its Research Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov It provides unambiguous proof of the absolute configuration of a chiral center. nih.gov
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise three-dimensional model of the electron density of the molecule. This model reveals the exact spatial arrangement of every atom, bond lengths, and bond angles. For this compound, an X-ray crystal structure would serve as the ultimate proof of its (S)-stereochemistry. This technique is also invaluable for characterizing key synthetic intermediates, ensuring the stereochemistry is correctly established and maintained throughout the research and synthesis process. nih.gov
Emerging Analytical Techniques in Research
The field of chiral analysis is continuously evolving, with new techniques emerging to offer faster and more efficient analysis. jiangnan.edu.cn
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It is gaining popularity for chiral separations due to its high speed, efficiency, and reduced use of organic solvents compared to HPLC. jiangnan.edu.cn
Microfluidics and Lab-on-a-Chip: These technologies integrate separation processes like capillary electrophoresis onto small chips, offering the potential for rapid, on-site, and high-throughput chiral analysis with minimal sample and reagent consumption. nih.gov
Direct Mass Spectrometry Methods: Research is ongoing into mass spectrometry techniques that can directly distinguish between enantiomers without prior chromatographic separation, potentially through interactions with chiral reference compounds within the mass spectrometer. jiangnan.edu.cn
These emerging methods hold promise for future applications in the research and analysis of this compound and other chiral compounds. dntb.gov.ua
Computational and Theoretical Investigations of S 2 Acetamido 4 Phenylbutanoic Acid
Quantum Chemical Calculations and Electronic Structure Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. researchgate.netnih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
The electronic structure of (S)-2-Acetamido-4-phenylbutanoic acid can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.orgwuxibiology.comnih.gov A smaller gap generally indicates a molecule is more reactive. wikipedia.orgnih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and acetamido groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxyl group.
Table 1: Key Electronic Properties Calculable via Quantum Chemistry and Their Significance
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; identifies the site of initial oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; identifies the site of initial reduction. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). researchgate.net | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. wuxibiology.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. researchgate.net | Visualizes electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | Influences solubility in polar solvents and intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. nih.govchemrxiv.org This is typically done by systematically rotating the molecule's single bonds and calculating the potential energy of each resulting structure using methods like molecular mechanics force fields (e.g., AMBER) or more accurate quantum chemical methods. nih.govresearchgate.net For this molecule, key rotations would occur around the C-C bonds of the butyl chain and the C-N bond of the amide group.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time by solving Newton's equations of motion. nih.govresearchgate.net This allows researchers to observe how the molecule moves, changes its conformation, and interacts with its surroundings. dovepress.com Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's atoms over time compared to a reference structure, indicating conformational stability. nih.gov
Radius of Gyration (Rg): Represents the compactness of the molecule's structure. Changes in Rg can indicate unfolding or folding events. nih.gov
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insight into its interactions with the surrounding medium. nih.gov
Table 2: Typical Parameters from Molecular Dynamics Simulations and Their Interpretations
| Parameter | Description | Interpretation for this compound |
| Root Mean Square Deviation (RMSD) | Measures the structural deviation from a starting conformation over the simulation time. nih.gov | Low, stable RMSD values suggest the molecule maintains a consistent conformation. High fluctuations indicate flexibility. |
| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. nih.gov | Provides a measure of the molecule's overall size and compactness. |
| Solvent Accessible Surface Area (SASA) | The area of the molecule's surface that is exposed to the solvent. nih.gov | Changes in SASA can indicate how different conformations interact with a solvent like water. |
| Hydrogen Bonds (Intra- and Intermolecular) | Tracks the formation and breaking of hydrogen bonds within the molecule or with solvent molecules. | Reveals key interactions that stabilize specific conformations or mediate solubility. |
Prediction of Reactivity and Stereoselectivity
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. The electronic properties calculated in Section 6.1 are directly linked to reactivity. mdpi.com For instance, the HOMO and LUMO distributions can identify the specific atoms most likely to participate in nucleophilic or electrophilic interactions. wuxibiology.com The HOMO-LUMO energy gap provides a quantitative measure of reactivity; a smaller gap suggests the molecule requires less energy to become electronically excited, making it more reactive. nih.gov
Furthermore, theoretical calculations can model the entire reaction pathway. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy of a reaction. A lower activation energy implies a faster reaction rate. This approach can be used to compare the feasibility of different potential reactions involving this compound.
These methods are also critical for understanding and predicting stereoselectivity. In reactions that can produce multiple stereoisomers, computational models can be used to calculate the energies of the different transition states leading to each product. The transition state with the lowest energy corresponds to the fastest reaction pathway, and therefore, the most abundant stereoisomeric product. This allows for the rational design of synthetic routes that favor the formation of a desired stereoisomer.
Modeling of Chiral Recognition and Interactions
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This is the fundamental principle behind the specific activity of many drugs and the separation of enantiomers in chromatography.
Molecular docking is a primary computational technique used to study these interactions. nih.govfrontiersin.org It predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to the active site of another, typically a larger molecule like a protein or a chiral stationary phase (the receptor). nih.govmdpi.com
To model the chiral recognition of this compound, a docking simulation would be performed. Both the (S)-enantiomer and its mirror image, the (R)-enantiomer, would be docked into the binding site of a chiral receptor. The simulation would calculate a "docking score" for each enantiomer, which is an estimate of the binding free energy. mdpi.com A more negative score typically indicates a more favorable interaction. A significant difference in the docking scores between the (S) and (R) enantiomers would suggest that the receptor can effectively distinguish between them, providing a quantitative prediction of enantioselectivity. mdpi.commdpi.com The analysis of the docked poses can also reveal the specific intermolecular interactions—such as hydrogen bonds, and van der Waals forces—that are responsible for the chiral recognition. mdpi.comnih.gov
Table 3: Illustrative Data from a Hypothetical Molecular Docking Study for Chiral Recognition
| Enantiomer | Receptor Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Chiral Selector A | -8.5 | Arg-12, Ser-45, Phe-98 |
| (R)-2-Acetamido-4-phenylbutanoic acid | Chiral Selector A | -6.2 | Ser-45, Phe-98 |
This table is for illustrative purposes only. The values are hypothetical and demonstrate how a difference in calculated binding energy can explain chiral recognition.
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry Approaches for its Synthesis
The synthesis of chiral molecules like (S)-2-Acetamido-4-phenylbutanoic acid is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances and waste. unibo.itnih.gov A significant area of innovation lies in the adoption of biocatalytic methods, particularly for the synthesis of its precursor, (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine). sinica.edu.tw
Enzymatic synthesis offers a promising alternative to traditional chemical routes. For instance, the reductive amination of 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase has been demonstrated as an effective method. researchgate.netresearchgate.net This biocatalytic approach offers high enantioselectivity under mild reaction conditions, minimizing the need for harsh reagents and protecting groups. illinois.edu Researchers are exploring the use of immobilized enzymes, which enhances stability and allows for reuse, contributing to more sustainable and cost-effective processes. researchgate.net The integration of these enzymatic steps into continuous flow reactors or membrane bioreactors represents a key innovation for efficient and green production. researchgate.net
Further green chemistry innovations focus on cofactor regeneration. Enzymatic reactions requiring expensive cofactors like NADH can be made more economically viable through in-situ regeneration systems, for example, by using formate dehydrogenase, which converts formate to benign carbon dioxide. researchgate.netresearchgate.net The development of engineered enzymes with improved stability, activity, and substrate scope is another active research frontier aimed at making biocatalytic routes more robust for industrial application. nih.gov
| Parameter | Traditional Chemical Synthesis | Green Chemistry (Biocatalytic) Approach |
|---|---|---|
| Catalyst | Often involves heavy metals or strong acids/bases. google.com | Enzymes (e.g., dehydrogenases, transaminases). nih.gov |
| Solvents | Often reliant on volatile organic compounds (VOCs). | Primarily aqueous media. nih.gov |
| Reaction Conditions | Frequently requires high temperatures and pressures. | Typically ambient temperature and pressure. researchgate.net |
| Selectivity | May require protecting groups and produce racemic mixtures, necessitating resolution steps. | High stereo-, regio-, and chemo-selectivity, often yielding the desired enantiomer directly. nih.gov |
| Waste Profile | Can generate significant amounts of hazardous waste. | Biodegradable waste and lower overall waste generation. unibo.it |
Exploration of Novel Reactivity and Derivatization Strategies
The molecular structure of this compound, featuring a carboxylic acid, a secondary amide, and a phenyl group, offers multiple sites for chemical modification. Future research is poised to explore novel derivatization strategies to generate new molecules with unique properties.
The carboxylic acid moiety is a primary target for derivatization. Standard reactions such as esterification or amidation can be employed to attach various functional groups. For instance, coupling with other molecules using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), is a well-established method for forming amide bonds under mild conditions. nih.gov This could be used to link the molecule to polymers, surfaces, or other bioactive moieties. The synthesis of (S)-2-(2-Morpholinoacetamido)-4-phenylbutanoic acid is an example of such a derivatization. pharmaffiliates.com
The acetamido group provides another handle for modification, although it is generally less reactive than the carboxylic acid. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents (e.g., nitro, halogen, or alkyl groups) that can modulate the electronic and steric properties of the molecule. The reactivity of the aliphatic chain, particularly under oxidative conditions, could also be explored, drawing parallels from studies on related molecules like 4-oxo-4-phenylbutanoic acid.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC) | Amide |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl |
| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-phenyl |
| Amide | Hydrolysis | Strong Acid/Base, Heat | Primary Amine (at position 2) |
Untapped Applications in Materials Science or Advanced Functional Molecules
While its primary research context is often biological, the unique chiral structure of this compound makes it an intriguing candidate for applications in materials science. Its potential as a building block for advanced functional molecules remains largely untapped.
One promising avenue is its incorporation as a chiral monomer in the synthesis of novel polymers. Polyamides or polyesters synthesized from this monomer could exhibit unique properties derived from the stereoregular arrangement of the bulky phenylbutanoic side chains. These properties might include high thermal stability, specific optical activity for applications in chiral chromatography, or altered mechanical properties.
Furthermore, after suitable modification, the molecule could serve as a chiral ligand in asymmetric catalysis. The carboxylic acid group provides a convenient anchor point for coordination to a metal center, while the chiral center and the phenyl group can create a specific steric and electronic environment to influence the stereochemical outcome of a catalytic reaction. This could be valuable for the synthesis of other high-value chiral compounds. The molecule could also be explored as a component in the formation of self-assembled monolayers or functional gels, where its specific stereochemistry and potential for hydrogen bonding could direct the formation of ordered supramolecular structures.
Challenges and Opportunities in Scalable Research Production
However, significant opportunities are emerging, particularly through the refinement of biocatalytic methods discussed in the context of green chemistry. The use of whole-cell biocatalysts or immobilized enzymes in continuous bioreactors can address many scalability challenges. researchgate.netresearchgate.net These systems can operate for extended periods with high efficiency, reduce downstream processing costs, and improve space-time yields. researchgate.net The development of robust, engineered enzymes that can tolerate higher substrate concentrations and have longer operational lifetimes is a key opportunity for making the production process more industrially viable. nih.gov
Another opportunity lies in process intensification, where multiple reaction steps are combined into a single, continuous process ("one-pot" synthesis), reducing the need for isolation and purification of intermediates. nih.gov This approach, whether through chemo-enzymatic cascades or fully enzymatic pathways, can significantly improve efficiency and reduce the environmental footprint of production. illinois.edu Overcoming the challenge of cofactor cost through efficient regeneration systems remains a critical step for the economic feasibility of large-scale enzymatic reductive aminations. researchgate.net
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis Route | Low yields and side products in multi-step chemical synthesis. google.com | High selectivity and yield via biocatalytic routes. researchgate.net |
| Reagents & Catalysts | Cost and handling of hazardous chemicals and metal catalysts. | Use of reusable, biodegradable enzyme catalysts. researchgate.net |
| Process Conditions | Energy-intensive heating/cooling; managing exothermic reactions. | Mild, aqueous reaction conditions reduce energy consumption. researchgate.net |
| Purification | Complex chromatographic purification may be required. | Higher product purity from selective reactions simplifies downstream processing. |
| Economics | High cost of starting materials, reagents, and waste disposal. | Continuous processing and enzyme immobilization can lower operational costs. researchgate.net |
Q & A
Q. What are best practices for ensuring reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
